molecular formula C5H14Cl2N2 B2780743 (R)-1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 403712-80-1

(R)-1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No. B2780743
CAS RN: 403712-80-1
M. Wt: 173.08
InChI Key: KMENRFVAAKFKIM-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral amine that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of (R)-1-Methylpyrrolidin-3-amine dihydrochloride is not fully understood. However, it is believed to act as a neurotransmitter and modulate the activity of various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. It also has anti-inflammatory and analgesic properties, which can be beneficial in treating various inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

(R)-1-Methylpyrrolidin-3-amine dihydrochloride has several advantages for lab experiments. It is a chiral amine, which makes it useful in studying enantiomeric interactions. It is also stable under various conditions and can be easily synthesized. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the study of (R)-1-Methylpyrrolidin-3-amine dihydrochloride. One potential direction is to further investigate its therapeutic potential in treating neurological disorders. Another direction is to study its interactions with various receptors and neurotransmitters in the brain. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

(R)-1-Methylpyrrolidin-3-amine dihydrochloride has been widely studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENRFVAAKFKIM-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

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